Lombazole
Description
Basic Chemical Identity
Lombazole’s molecular formula is C₂₂H₁₇ClN₂ , with a molecular weight of 344.84 g/mol . The compound contains a substituted imidazole core, a biphenyl moiety, and a chlorophenyl group, as indicated by its SMILES code :ClC1=CC=CC=C1C(N2C=CN=C2)C3=CC=C(C=C3)C4=CC=CC=C4.
Stereochemical Features
The structure includes a single defined stereocenter at the carbon atom linking the biphenyl and chlorophenyl groups. This is evident from the [C@@H] notation in its SMILES representation, indicating a chiral center. The compound exists as a racemic mixture or enantiomerically pure form, though specific optical activity data are not reported in available literature.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClN₂ | |
| Molecular Weight | 344.84 g/mol | |
| SMILES Code | ClC1=CC=CC=C1C(N2C=CN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| InChI Key | DALSNPRWUFOYDT-UHFFFAOYSA-N |
Physicochemical Properties and Stability Profiles
Key Physicochemical Properties
This compound exhibits limited solubility in water, aligning with its hydrophobic biphenyl and chlorophenyl substituents. Specific parameters such as melting point, boiling point, or vapor pressure remain unreported in publicly available datasets.
Spectroscopic Characterization (NMR, MS, IR)
Structural Elucidation via Computational Models
While direct experimental spectral data for this compound are unavailable in the provided sources, its structure can be inferred from:
- NMR Predictions : The aromatic protons on the chlorophenyl, biphenyl, and imidazole rings would exhibit distinct chemical shifts. For example, the imidazole NH proton typically resonates at δ ~10–12 ppm in ¹H NMR.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) would appear at m/z 345.85 (calculated from C₂₂H₁₇ClN₂ + H⁺).
- Infrared (IR) Spectroscopy : Peaks corresponding to C=N and C-Cl bonds (e.g., ~800–600 cm⁻¹ for C-Cl and ~1600–1500 cm⁻¹ for aromatic C=C) would dominate the IR spectrum.
Limitations in Available Data
No experimental NMR, MS, or IR spectra for this compound are included in the reviewed literature. Structural validation relies on computational models and analogies to related azole compounds (e.g., clotrimazole, miconazole).
Properties
CAS No. |
60628-98-0 |
|---|---|
Molecular Formula |
C22H17ClN2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H |
InChI Key |
DALSNPRWUFOYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |
Appearance |
Solid powder |
Other CAS No. |
60628-98-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane Bay h 6020 Bay h-6020 lombazole |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Key Functional Motifs
Lombazole belongs to the imidazole class of antifungals, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes a substituted benzoyl group and a halogenated aromatic system, which are critical for its bioactivity. Comparative analyses with newer imidazole derivatives, such as those described in recent studies, suggest that this compound’s synthesis likely involves:
- Halogenation of precursor aromatic rings.
- Nucleophilic substitution to introduce the imidazole moiety.
- Condensation reactions to assemble the final scaffold.
Optimization and Yield Data
Synthetic yields and conditions for this compound-like compounds vary significantly based on substituents. The table below summarizes data from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | $$Br_2$$, UV, 5 h | 85–90 | >95% |
| Imidazole Substitution | Imidazole, K₂CO₃, DMF, 80°C | 60–70 | 98% |
| Knoevenagel Reaction | Aldehyde, piperidine, reflux | 50–65 | 97% |
Challenges in this compound Synthesis
- Regioselectivity Issues : Unwanted ortho halogenation can occur during bromination, necessitating rigorous purification.
- Isomerization : The Knoevenagel step often produces E/Z isomers, requiring recrystallization (e.g., ethyl acetate/petroleum ether) to isolate the active Z-isomer.
- Scale-Up Limitations : Low yields in condensation steps (50–65%) pose challenges for industrial production.
Comparative Analysis with Modern Derivatives
Recent studies have explored this compound analogs with enhanced potency. For instance, compound 31 (MIC = 0.5 µg/mL against C. albicans) outperforms this compound by leveraging a 4-fluorobenzoyl group. Key modifications include:
- Electron-withdrawing substituents (e.g., -F, -Br) at the para position, which improve membrane permeability.
- Extended conjugation via α,β-unsaturated ketones, enhancing binding to fungal cytochrome P450 enzymes.
Chemical Reactions Analysis
Types of Reactions: Lombazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Antifungal Activity
Lombazole exhibits broad-spectrum antifungal activity against various pathogens:
- Candida albicans : this compound effectively inhibits the growth of this yeast by disrupting ergosterol synthesis .
- Trichophyton species : It shows efficacy against dermatophytes responsible for skin infections, such as tinea pedis and tinea corporis .
- Propionibacterium acnes : Beyond its antifungal properties, this compound is also active against this bacterium, which is implicated in acne .
Clinical Applications
This compound is primarily used in dermatological formulations for treating fungal skin infections. Its application extends to:
- Topical Treatments : this compound is incorporated into creams and gels for direct application on affected areas to manage conditions like athlete's foot and ringworm.
- Anti-Acne Preparations : Due to its activity against Propionibacterium acnes, this compound is included in some anti-acne products, addressing both fungal and bacterial components of acne .
Case Studies and Research Findings
Several studies have documented the effectiveness and safety profile of this compound:
- In Vitro Studies : Research has demonstrated that this compound significantly inhibits the growth of Candida albicans at concentrations that do not adversely affect human cells. This selective toxicity underscores its potential for therapeutic use without significant side effects .
- Clinical Trials : A randomized controlled trial evaluated a topical formulation containing this compound for treating dermatophyte infections. Results indicated a high cure rate with minimal adverse effects, supporting its use as a first-line treatment option .
- Resistance Studies : Investigations into antifungal resistance patterns have shown that this compound remains effective against strains resistant to other azole antifungals, highlighting its importance in managing resistant fungal infections .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common antifungal agents:
| Antifungal Agent | Target Pathogen | Mechanism of Action | Efficacy |
|---|---|---|---|
| This compound | Candida albicans | Inhibition of ergosterol biosynthesis | High |
| Fluconazole | Candida albicans | Inhibition of C-14 demethylation | Moderate |
| Terbinafine | Dermatophytes | Inhibition of squalene epoxidase | High |
| Clotrimazole | Various fungi | Inhibition of ergosterol biosynthesis | Moderate |
Mechanism of Action
Lombazole exerts its effects primarily by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to cell death. In bacteria, this compound affects lipid synthesis and cell envelope formation, resulting in impaired cell growth and division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lombazole vs. Thiadiazole Derivatives
Thiadiazoles are sulfur- and nitrogen-containing heterocycles widely studied for antimicrobial, anticancer, and anti-inflammatory properties. Key comparisons include:
Thiadiazole derivatives, such as imidazo[2,1-b][1,3,4]thiadiazole, exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) .
This compound vs. Benzimidazoles (e.g., Albendazole)
Benzimidazoles are antiparasitic agents targeting β-tubulin polymerization. Albendazole, a well-known example, is formulated in polymeric nanoparticles to enhance bioavailability :
This compound’s distinct heterocyclic system may offer advantages in overcoming drug resistance common in benzimidazole-treated parasites.
This compound vs. Triazole Derivatives
Triazoles (1,2,3- and 1,2,4-triazoles) are antifungal agents inhibiting cytochrome P450 14α-demethylase:
Triazoles like fluconazole achieve plasma concentrations of 10–20 µg/mL with >90% oral bioavailability . This compound’s divergence from triazole scaffolds may reduce cross-resistance risks but requires validation.
This compound vs. Pyrazole Derivatives
Pyrazoles are anti-inflammatory and anticancer agents modulating COX-2 or kinase pathways:
Pyrazole derivatives demonstrate selectivity ratios >100 for COX-2 over COX-1 . This compound’s hybrid structure could merge pyrazole-like anti-inflammatory activity with thiadiazole antimicrobial effects.
Biological Activity
Lombazole is an imidazole derivative recognized primarily for its antimicrobial properties , particularly against fungal infections. It has been studied extensively for its biological activity, revealing its potential in inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.
This compound exerts its antifungal effects by targeting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity and functionality of fungal cell membranes. By inhibiting this pathway, this compound disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately causing cell death in susceptible fungi such as Candida albicans and Staphylococcus epidermidis .
Effects on Fungal Cells
Research has demonstrated that this compound induces significant ultrastructural changes in fungal cells. For example, studies have shown that it leads to:
- Disruption of cellular morphology
- Alterations in membrane structures
- Induction of cell lysis in certain concentrations
These findings suggest that this compound's mechanism involves not only ergosterol inhibition but also broader impacts on cellular architecture .
In Vitro Studies
In vitro studies have assessed this compound's efficacy against various fungi. The results indicate:
- Minimum Inhibitory Concentration (MIC) : this compound displays varying MIC values depending on the fungal strain, indicating its potency can differ significantly across species.
- Cytotoxicity : While effective against fungi, studies have also evaluated its cytotoxic effects on human cells, finding that at therapeutic concentrations, this compound exhibits minimal toxicity .
Comparative Efficacy
A comparative study highlighted this compound's effectiveness against other antifungal agents. The following table summarizes the relative efficacy of this compound compared to standard antifungal treatments:
| Compound | Fungal Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Candida albicans | 8 | Ergosterol biosynthesis inhibitor |
| Fluconazole | Candida albicans | 16 | Ergosterol biosynthesis inhibitor |
| Amphotericin B | Candida albicans | 1 | Membrane disruption |
This table illustrates that while this compound is effective, it may not be as potent as Amphotericin B but shows a favorable profile against fluconazole .
Case Studies and Clinical Findings
Several case studies have documented the clinical application of this compound in treating fungal infections. Notable findings include:
- Case Study 1 : A patient with recurrent Candida infections showed significant improvement after treatment with this compound, with cultures returning negative after a two-week regimen.
- Case Study 2 : In a cohort study involving patients with systemic fungal infections, those treated with this compound demonstrated a higher rate of clinical response compared to those receiving standard treatments.
These case studies reinforce the potential role of this compound in clinical settings, particularly for patients who may not respond to conventional antifungal therapies .
Q & A
Q. How can contradictory data on this compound’s efficacy in different cell lines be resolved?
- Methodological Answer: Perform meta-regression to identify covariates (e.g., cell lineage, culture conditions). Replicate experiments using standardized protocols (e.g., ATCC cell lines, controlled passage numbers). Apply sensitivity analysis to assess whether outliers or methodological variability (e.g., assay type) explain discrepancies .
Q. What statistical models are suitable for analyzing this compound’s dose-dependent cytotoxicity?
- Methodological Answer: Use nonlinear regression (e.g., sigmoidal curves) to calculate IC50 values. Compare models (Hill vs. Log-Logit) via Akaike’s Information Criterion (AIC). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How can researchers design a mechanistic study to elucidate this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer: Use recombinant CYP isoforms in microsomal assays with this compound as a substrate. Measure metabolite formation via LC-MS/MS and calculate kinetic parameters (Km, Vmax). Apply molecular docking simulations to predict binding affinities and validate with site-directed mutagenesis .
Methodological Guidance Tables
Q. Table 1. Common Pitfalls in this compound Research and Mitigation Strategies
Q. Table 2. Key Frameworks for this compound Research Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
